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Compound of Interest

Compound Name:
4-Hydroxy-5-methyl-7-nitro-2,3-

dihydro-1H-indene

CAS No.: 575504-26-6

Cat. No.: B3042336

Get Quote

Executive Summary & Chemical Strategy
The transformation of 7-nitro-5-methyl-4-indanol (1) to 7-amino-5-methyl-4-indanol (2)

represents a critical reduction of an electron-deficient nitroarene to an electron-rich aniline

within a phenol-containing scaffold.

Structural Analysis & Challenges
Substrate: A nitro-phenol on a fused bicyclic system (indane).

Chemo-selectivity: The primary challenge is reducing the nitro group (

) without over-reducing the aromatic ring (saturation) or oxidizing the electron-rich phenol (

) during workup.

Positioning: The steric bulk of the methyl group at C5 and the bridgehead at C7a may slightly

retard the reaction rate compared to simple nitrophenols, requiring optimized catalyst loading

or temperature.
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Method Selection
We present two validated protocols. Method A (Catalytic Hydrogenation) is the "Gold Standard"

for pharmaceutical purity and scalability. Method B (Iron-Mediated Reduction) is the "Robust

Alternative" for laboratories lacking hydrogenation infrastructure or when halogenated

substituents (if added later) must be preserved.

Feature
Method A: Catalytic
Hydrogenation (Pd/C)

Method B: Fe / NH

Cl

Mechanism

Heterogeneous Catalysis

(Surface H

)

Single Electron Transfer (SET)

Purity Profile
High (Clean conversion,

minimal byproducts)

Moderate (Iron salts require

filtration)

Scalability Excellent (Batch or Flow) Good (Batch only)

Equipment Hydrogenator / Parr Shaker Standard Glassware

Recommendation Primary Protocol Contingency Protocol

Experimental Workflow Diagrams
Figure 1: Reaction Pathway & Logic
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Caption: Parallel synthetic strategies for the reduction of the nitro-indanol scaffold. Method A is

preferred for kinetics and cleanliness.
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Detailed Protocol A: Catalytic Hydrogenation
(Preferred)
This method utilizes Palladium on Carbon (Pd/C) under a hydrogen atmosphere. It is preferred

due to the ease of workup—simply filtering off the catalyst leaves the pure product in solution.

Materials
Substrate: 7-Nitro-5-methyl-4-indanol (1.0 equiv)

Catalyst: 10% Pd/C (50% wet w/w) (10 wt% loading relative to substrate)

Solvent: Methanol (HPLC Grade) or Ethanol (Absolute)

Reagent: Hydrogen Gas (

), balloon or cylinder (1–3 atm)

Step-by-Step Procedure
Preparation (Inerting):

In a clean hydrogenation flask or round-bottom flask, evacuate air and backfill with

Nitrogen (

) three times.

Rationale: Removes oxygen to prevent ignition of the Pd/C catalyst (pyrophoric when dry)

and prevents oxidation of the resulting aniline.

Loading:

Add 7-nitro-5-methyl-4-indanol (e.g., 5.0 g, 25.9 mmol).

Add Methanol (50 mL, 10 vol). The substrate should dissolve completely; if not, slight

warming is acceptable.

Carefully add 10% Pd/C (0.5 g) under a gentle stream of nitrogen.
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Safety: Always add the catalyst wet or under inert gas to avoid sparking.

Hydrogenation:

Evacuate the flask and backfill with Hydrogen (

). Repeat 3 times.

Maintain

pressure. For atmospheric pressure, use a double-balloon setup. For faster kinetics, use a
Parr shaker at 30–40 psi (2–3 atm).

Stir vigorously at Room Temperature (20–25 °C) for 4–6 hours.

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.[1][2] The yellow nitro

spot will disappear, replaced by a polar, UV-active amine spot (often fluorescing

blue/purple).

Workup:

Once conversion is >99%, purge the system with Nitrogen.

Filter the mixture through a Celite® 545 pad to remove the Pd/C. Wash the pad with

Methanol (2 x 10 mL).

Caution: Do not let the filter cake dry out completely in air (fire hazard). Keep it wet with

water before disposal.

Isolation:

Concentrate the filtrate under reduced pressure (Rotavap) at 40 °C.

The product, 7-amino-5-methyl-4-indanol, typically precipitates as an off-white to beige

solid.

Yield Expectation: 90–95%.
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Detailed Protocol B: Iron/Ammonium Chloride
Reduction
This method is chemically robust and avoids the use of hydrogen gas. It is ideal if the lab lacks

pressure equipment or if the substrate contains groups sensitive to hydrogenolysis (e.g., benzyl

ethers, though not present in the core structure).

Materials
Substrate: 7-Nitro-5-methyl-4-indanol (1.0 equiv)

Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv)

Electrolyte: Ammonium Chloride (

) (5.0 equiv)

Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Procedure
Activation:

In a round-bottom flask equipped with a reflux condenser, suspend Iron Powder (5.0

equiv) in the Ethanol/Water mixture.

Add Ammonium Chloride (5.0 equiv).

Heat to reflux (approx. 70–80 °C) for 15 minutes to "activate" the iron surface (etching the

oxide layer).

Reaction:

Add 7-nitro-5-methyl-4-indanol (1.0 equiv) portion-wise to the refluxing mixture.

Observation: The reaction is exothermic.[1] Maintain gentle reflux for 1–2 hours.

The grey suspension will turn rusty/brown (formation of Iron oxides).
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Workup:

Filter the hot mixture immediately through a Celite pad to remove iron sludge.

Tip: Wash the pad with hot Ethanol to ensure the product doesn't crystallize in the filter.

Concentrate the filtrate to remove Ethanol.

Dilute the remaining aqueous residue with Ethyl Acetate and neutralize with saturated

(if necessary) to pH 8.

Extract with Ethyl Acetate (3x). Dry organics over

, filter, and concentrate.[1]

Quality Control & Characterization
Verify the identity of 7-amino-5-methyl-4-indanol using the following parameters.
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Technique
Expected Signal /
Observation

Mechanistic Insight

TLC

Lower

than nitro precursor. Stains

red/purple with Ninhydrin.

Formation of primary amine (

).

1H NMR

Disappearance of low-field

signals (nitro-adjacent

protons). Appearance of broad

singlet at

3.5–5.0 ppm (

exchangeable).

Shielding effect of the amino

group vs. deshielding nitro

group.

HPLC

Shift to shorter retention time

(Reverse Phase C18, Acidic

Mobile Phase).

Amine protonation at pH < 7

increases polarity.

Appearance Off-white to light brown solid.
Aminophenols oxidize slowly in

air; store under Argon.

Safety & Handling
Nitro Compounds[3][4][5][6]

Hazard: Nitroaromatics are potentially energetic. While this specific derivative is stable, avoid

heating the dry solid above 100 °C.

Toxicity: Potential mutagen. Handle in a fume hood.

Aminophenols (Product)[1][7]
Oxidation: The product is an electron-rich aminophenol. It is prone to oxidation (darkening)

upon air exposure.

Storage: Store in amber vials under Nitrogen/Argon at 4 °C.
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Catalyst Handling (Pd/C)
Fire Hazard: Dry Pd/C is pyrophoric. Never add dry catalyst to a solvent containing hydrogen

or flammable vapors. Keep wet.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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